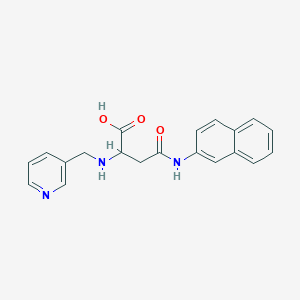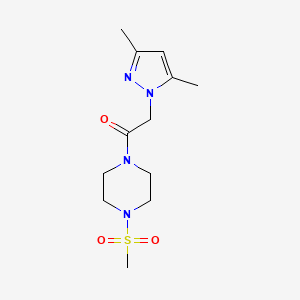![molecular formula C21H22N4O2S B2981623 N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide CAS No. 1251626-43-3](/img/structure/B2981623.png)
N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide” is a derivative of the 1,3,4-oxadiazole class of heterocyclic compounds . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are an important class of heterocyclic compounds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the use of alkyl halides and 5-phenyl-1,3,4-oxadiazole-2-thiones . The structure elucidation is typically carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Molecular Structure Analysis
Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Chemical Reactions Analysis
The chemical reactions of oxadiazole derivatives can vary significantly depending on the specific compound and conditions. For example, iridium complexes with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide as the ancillary ligand showed significant performance differences .Physical And Chemical Properties Analysis
Oxadiazole derivatives exhibit a wide range of physical and chemical properties. For example, they have been found to enhance the hole and electron injection abilities and improve the charge balance .Aplicaciones Científicas De Investigación
Anticancer Activity
Oxadiazoles have been studied for their potential anticancer properties. They may work by various mechanisms, such as inhibiting cancer cell growth or inducing apoptosis (programmed cell death) in cancer cells .
Antimicrobial Effects
Some oxadiazoles show promising antibacterial and antifungal activities, comparable to standard drugs like amoxicillin and fluconazole .
Antioxidant Properties
Certain oxadiazoles have demonstrated significant antioxidant activities, which can help protect cells from damage caused by free radicals .
Antiviral Potential
Research has indicated that oxadiazole derivatives can exhibit antiviral activity against various viral strains .
Anti-inflammatory Uses
The anti-inflammatory properties of oxadiazoles make them candidates for treating conditions associated with inflammation .
Analgesic Effects
There is evidence to suggest that oxadiazoles can act as pain relievers or analgesics .
Anticonvulsant Applications
Oxadiazoles may also be used as anticonvulsants to help control seizures .
Antidiabetic Activity
Some studies have explored the use of oxadiazoles in managing diabetes by examining their effects on blood sugar levels .
Mecanismo De Acción
Target of action
The compounds contain structural features such as the oxadiazole and phthalazine rings, which are known to exhibit various biological activities . For instance, oxadiazole derivatives have been reported to possess anti-infective properties . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological target. In the case of oxadiazole derivatives, their anti-infective activity could be due to their interaction with certain enzymes or receptors in the infectious organisms . .
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTHPEFOBONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)
![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)
![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)

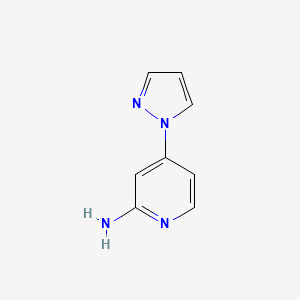

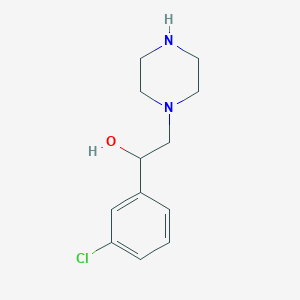
![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)
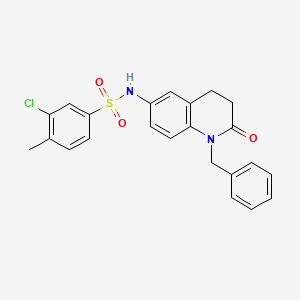
![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)
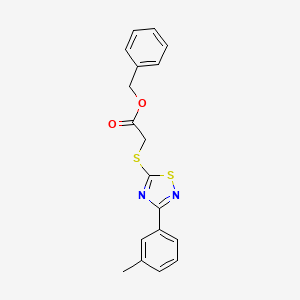
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)
